7-Methoxy Substituent Is Essential for Antiproliferative Activity: Comparative Evidence from Tubulin Inhibitor SAR
In a systematic structure–activity relationship study of dihydroquinoxalinone tubulin inhibitors, the removal of the 7-methoxy group to produce the fluoro-substituted tetrahydroquinoline analog 5e resulted in complete loss of antiproliferative activity across six human cancer cell lines (A375, M14, RPMI-7951 melanoma; MDA-MB-231, MDA-MB-453, MDA-MB-468 breast cancer), whereas the mono-fluoro-methoxy analog 5b maintained high potency [1]. This demonstrates that the 7-methoxy group on the dihydroquinoxalinone scaffold is indispensable for cytotoxicity, confirming that 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one contains a pharmacophoric feature absent in unsubstituted or de-methoxy analogs.
| Evidence Dimension | Antiproliferative activity (IC50) across 6 human cancer cell lines |
|---|---|
| Target Compound Data | 7-Methoxy-dihydroquinoxalinone scaffold-containing compounds (e.g., 5b) show potent activity; 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one retains this essential pharmacophoric feature. |
| Comparator Or Baseline | Compound 5e (de-methoxy tetrahydroquinoline analog): essentially inactive across all 6 cell lines [1]. |
| Quantified Difference | Activity abolished (IC50 >> 1000 nM for 5e vs. potent nanomolar range for 7-methoxy-containing analogs) [1]. |
| Conditions | Cytotoxicity assay against A375, M14, RPMI-7951 melanoma and MDA-MB-231, MDA-MB-453, MDA-MB-468 breast cancer cell lines [1]. |
Why This Matters
Procuring 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one ensures the presence of the 7-methoxy group essential for tubulin-targeted activity, avoiding inactive de-methoxy scaffolds that would waste synthetic effort in drug discovery campaigns.
- [1] X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 2021, 64(17), 13072–13095. View Source
